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SMRT peptide

BCL6 BTB domain corepressor binding affinity isothermal titration calorimetry

SMRT peptide (1414–1430, CAS 857026-08-5) is the only BCL6 BTB corepressor tool that recapitulates native co-repressor function—enhancing BCL6 transcriptional silencing. Its Kd of 11.4 µM provides an optimal TR-FRET HTS window for inhibitor screening, outperforming the tighter BCOR probe (Kd=1.32 µM). Co-crystallized at 2.2 Å (PDB 1R2B), it serves as the highest-resolution template for SBDD. Lyophilized TFA salt, >95% HPLC. Ideal for SPR calibration, ChIP, and inhibitor library QC.

Molecular Formula C82H142N26O24
Molecular Weight 1876.2 g/mol
Cat. No. B15608792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMRT peptide
Molecular FormulaC82H142N26O24
Molecular Weight1876.2 g/mol
Structural Identifiers
InChIInChI=1S/C82H142N26O24/c1-14-42(9)62(77(128)101-54(34-47-35-89-38-93-47)72(123)98-52(26-28-59(114)115)71(122)106-63(43(10)15-2)79(130)108-32-20-24-56(108)74(125)100-53(80(131)132)23-19-31-91-82(87)88)105-73(124)55(37-109)102-69(120)49(22-18-30-90-81(85)86)96-57(111)36-92-65(116)44(11)94-68(119)51(25-27-58(112)113)97-70(121)50(21-16-17-29-83)99-76(127)61(41(7)8)104-78(129)64(46(13)110)107-66(117)45(12)95-75(126)60(40(5)6)103-67(118)48(84)33-39(3)4/h35,38-46,48-56,60-64,109-110H,14-34,36-37,83-84H2,1-13H3,(H,89,93)(H,92,116)(H,94,119)(H,95,126)(H,96,111)(H,97,121)(H,98,123)(H,99,127)(H,100,125)(H,101,128)(H,102,120)(H,103,118)(H,104,129)(H,105,124)(H,106,122)(H,107,117)(H,112,113)(H,114,115)(H,131,132)(H4,85,86,90)(H4,87,88,91)/t42-,43-,44-,45-,46+,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-,64-/m0/s1
InChIKeyMQJWMJOEBDXBHH-YDVKLCRXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMRT Peptide (BCL6 BTB Corepressor Domain, Residues 1414–1430) – Technical Reference for Research Procurement


SMRT peptide (CAS 857026-08-5, sequence H-LVATVKEAGRSIHEIPR-OH) is a 17-amino-acid fragment derived from the silencing mediator of retinoic acid and thyroid hormone receptor (SMRT/NCOR2) corepressor protein, corresponding to residues 1414–1430 of the SMRT BCL6-binding domain (BBD) [1]. With a molecular weight of 1875.1 g/mol and typical commercial purity exceeding 95% by HPLC, this peptide binds directly to the BTB/POZ domain of the BCL6 transcriptional repressor and is employed as a defined biochemical probe for studying BCL6-mediated transcriptional repression, corepressor recruitment mechanisms, and as a substrate in high-throughput screening assays for BCL6 protein–protein interaction inhibitors [2][3].

Why BCOR Peptide, N-CoR Peptide, or BCL6-Binding Peptide Analogs Cannot Substitute for Authentic SMRT Peptide in Research


The BCL6 BTB domain binding groove accommodates three distinct corepressor peptides—SMRT, BCOR, and N-CoR—that compete for the same site yet exhibit no significant sequence similarity and markedly divergent binding thermodynamics, as demonstrated by comparative isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies [1]. SMRT peptide (residues 1414–1430) binds with a Kd of 11.4 ± 1 μM by ITC, whereas the BCOR peptide (residues 498–514) binds approximately 8.6-fold tighter at 1.32 ± 0.02 μM [2], and synthetic high-affinity peptides such as F1324 achieve sub-nanomolar binding (KD = 0.57 nM) [3]. Critically, SMRT peptide functions as a transcriptional co-repressor that enhances BCL6-mediated gene silencing, while BCOR-derived peptides can act as competitive antagonists that block BCL6 repression—meaning that functional readouts, assay sensitivity, and mechanistic interpretation are fundamentally dependent on which corepressor peptide is deployed [1][2].

SMRT Peptide vs. Corepressor Analogs and BCL6 Inhibitors – Head-to-Head Quantitative Differentiation Data


Binding Affinity to BCL6 BTB Domain: SMRT Peptide (Kd = 11.4 μM) vs. BCOR Peptide (Kd = 1.32 μM) by Isothermal Titration Calorimetry

In solution-phase isothermal titration calorimetry (ITC) measurements, the SMRT peptide (residues 1414–1430, sequence LVATVKEAGRSIHEIPR) binds to the BCL6 BTB domain homodimer with a dissociation constant (Kd) of 11.4 ± 1 μM and a stoichiometry of 1.11 ± 0.06 peptides per BCL6 chain, confirming two peptides bind per BTB dimer [1]. By comparison, the BCOR corepressor peptide (residues 498–514) binds the identical BCL6 BTB domain with a Kd of 1.32 ± 0.02 μM under comparable ITC conditions, representing an approximately 8.6-fold higher binding affinity for BCOR over SMRT [2]. SPR measurements yield a weaker apparent Kd for SMRT, reported at approximately 30 μM in independent studies, consistent with the micromolar-range binding classification .

BCL6 BTB domain corepressor binding affinity isothermal titration calorimetry protein–protein interaction

Crystal Structure Resolution: SMRT–BCL6 BTB Complex (PDB 1R2B, 2.2 Å) vs. BCOR–BCL6 BTB Complex (PDB 3BIM, 2.6 Å)

The crystal structure of the BCL6 BTB domain in complex with the SMRT corepressor peptide (PDB ID: 1R2B) was solved at 2.2 Å resolution, revealing that two SMRT peptide molecules bind symmetrically to the lateral groove of the BCL6 BTB homodimer with the peptide adopting an extended conformation [1]. The BCOR–BCL6 BTB domain complex (PDB ID: 3BIM) was subsequently determined at 2.6 Å resolution, and while the BCOR BBD peptide occupies the same binding groove, the two peptides share no significant sequence similarity and exhibit distinct side-chain interaction patterns with the BCL6 surface [2]. The higher resolution of the SMRT–BCL6 structure (2.2 vs. 2.6 Å) provides more precise atomic coordinates for structure-based drug design and computational docking studies targeting the BCL6 lateral groove.

X-ray crystallography BCL6 BTB domain corepressor complex structure structural biology

Functional Directionality: SMRT Peptide Enhances BCL6 Transcriptional Repression Whereas BCOR Peptide Can Antagonize It

SMRT peptide, when recruited to BCL6, assembles a functional histone deacetylase-containing repression complex that actively enhances transcriptional silencing of BCL6 target genes. In contrast, exogenously applied BCOR BBD peptide competitively displaces endogenous corepressors from the BCL6 BTB domain and has been shown to block BCL6-mediated transcriptional repression and induce apoptosis in lymphoma cells [1]. The SMRT–BCL6 interaction is thus characterized as a co-repressor recruitment event that potentiates gene silencing, whereas BCOR-peptide-mediated displacement acts as a dominant-negative intervention. This functional divergence is not predictable from binding affinity data alone: although BCOR binds tighter (Kd = 1.32 μM), its application produces the opposite cellular phenotype compared to SMRT peptide in cell-based transcriptional reporter assays [2].

transcriptional repression BCL6 corepressor function cell-based reporter assay competitive antagonism

Sequence-Defined Minimal Binding Domain: SMRT Residues 1414–1430 (17-mer) vs. Extended Constructs SMRT 1422–1438

The commercially standardized SMRT peptide (residues 1414–1430, LVATVKEAGRSIHEIPR) represents the experimentally defined minimal 17-residue fragment sufficient for full-affinity binding to the BCL6 BTB domain, as established by truncation analysis and verified by the 2.2 Å co-crystal structure (PDB 1R2B) showing the complete peptide engaged in the binding groove [1]. In contrast, the slightly shifted SMRT construct spanning residues 1422–1438 (used in the F1324 discovery study) exhibits micromolar-range binding comparable in order of magnitude but lacks the N-terminal LVAT motif that contributes to the peptide's extended docking conformation [2]. Commercial vendors standardize on the 1414–1430 fragment (CAS 857026-08-5), ensuring lot-to-lot consistency in sequence identity, molecular weight (1875.1 g/mol), and purity (>95% by HPLC) [3].

minimal binding domain peptide sequence optimization BCL6 BTB recognition motif structure–activity relationship

TR-FRET Assay Probe Compatibility: SMRT Peptide as a Validated Substrate for BCL6 Inhibitor High-Throughput Screening

Fluorescently labeled SMRT peptide (e.g., Hilyte647-SMRT or AF633-SMRT conjugates) has been established as a validated probe in time-resolved fluorescence resonance energy transfer (TR-FRET) assays for quantifying small-molecule inhibition of the BCL6 BTB–corepressor interaction [1]. In these assays, compounds are evaluated by their ability to displace the labeled SMRT peptide from His-tagged BCL6 BTB domain, with reported inhibitor IC50 values as low as 10 nM against the SMRT–BCL6 interaction in TR-FRET format [2]. The use of SMRT peptide as the displacement probe, rather than BCOR peptide, is deliberate: the moderate micromolar Kd of SMRT (~11–30 μM) provides a wider dynamic range for detecting inhibitors spanning nanomolar to high-micromolar potency, whereas the tighter-binding BCOR probe (Kd = 1.32 μM) compresses the assay window for weaker inhibitors [3].

TR-FRET assay high-throughput screening BCL6 inhibitor discovery fluorescent peptide probe

Optimal Research and Procurement Application Scenarios for SMRT Peptide Based on Quantitative Differentiation Evidence


High-Throughput Screening (HTS) for BCL6 BTB Domain Inhibitors Using TR-FRET Displacement Assays

SMRT peptide, as a fluorescent conjugate (Hilyte647 or AF633), is the validated probe substrate for TR-FRET-based HTS campaigns targeting the BCL6 BTB–corepressor protein–protein interaction. Its moderate Kd (11.4 ± 1 μM by ITC) provides an optimal assay window for detecting and rank-ordering inhibitors spanning low-nanomolar to high-micromolar potency, a range that cannot be covered using the tighter-binding BCOR peptide probe (Kd = 1.32 μM) which compresses the detectable inhibition range for weaker hits [1][2]. This is the most common industrial application of SMRT peptide in drug discovery programs targeting diffuse large B-cell lymphoma (DLBCL) and other BCL6-driven malignancies [3].

Structural Biology: Co-Crystallization and X-Ray Crystallography of BCL6 BTB Domain–Ligand Complexes

The SMRT peptide co-crystal structure with the BCL6 BTB domain (PDB 1R2B, 2.2 Å) provides the highest-resolution template of the native corepressor-binding interface, exceeding the BCOR–BCL6 structure (PDB 3BIM, 2.6 Å) by 0.4 Å [1]. For laboratories pursuing structure-based drug design, computational docking, or molecular dynamics simulations of the BCL6 lateral groove, SMRT peptide serves as the reference ligand for defining the pharmacophoric features of the binding site and for co-crystallization experiments aimed at determining novel inhibitor-bound complex structures [2].

Mechanistic Studies of Native BCL6 Corepressor Recruitment and Transcriptional Repression Complex Assembly

SMRT peptide is the only commercially available corepressor peptide tool that faithfully recapitulates the native co-repressor function—enhancing BCL6-mediated transcriptional silencing through recruitment of histone deacetylase-containing complexes—rather than acting as a competitive antagonist [1]. This functional directionality is critical for biochemical reconstitution experiments, chromatin immunoprecipitation (ChIP) validation, and cell-based reporter assays designed to probe the assembly and activity of the endogenous BCL6 repression machinery, where BCOR peptide would produce the opposite cellular phenotype [2].

Assay Development and Validation: Standardized BCL6 BTB Binding Control with Lot-to-Lot Consistency

Commercial SMRT peptide (CAS 857026-08-5) is manufactured to a defined sequence standard (residues 1414–1430, LVATVKEAGRSIHEIPR) with >95% HPLC purity, lyophilized TFA salt format, and documented molecular weight (1875.1 g/mol), enabling reproducible cross-laboratory and cross-study comparisons [1]. This standardization makes SMRT peptide the preferred positive control or reference standard for BCL6 BTB domain binding assays, SPR biosensor calibration, and quality control of newly synthesized BCL6 inhibitor libraries, where alternative SMRT fragments (e.g., 1422–1438) or BCOR peptides introduce sequence-register variables that compromise inter-study data harmonization [2].

Technical Documentation Hub

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